

15-Acetyl-deoxynivalenol-13C17 CAS number and structure

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Compound of Interest

Compound Name: 15-Acetyl-deoxynivalenol-13C17

Cat. No.: B12408271

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An In-depth Technical Guide to **15-Acetyl-deoxynivalenol-13C17**

Introduction

15-Acetyl-deoxynivalenol (15-ADON) is a type B trichothecene mycotoxin, an acetylated derivative of deoxynivalenol (DON).[1][2][3] These mycotoxins are produced by various *Fusarium* species and are common contaminants in cereals like wheat, maize, and barley.[2][3] The isotopically labeled form, **15-Acetyl-deoxynivalenol-13C17**, serves as an internal standard for accurate quantification in complex matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a highly effective solution for precise measurement as it closely mimics the physico-chemical behavior of the analyte.[4] This guide provides detailed technical information on **15-Acetyl-deoxynivalenol-13C17**, including its chemical properties, analytical methodologies, and biological significance for researchers in toxicology and drug development.

Chemical Structure and Properties

15-Acetyl-deoxynivalenol is structurally characterized by a trichothecene core with an epoxide ring at C12-13, which is crucial for its biological activity.[5] The acetyl group is located at the C-15 position.

- Chemical Formula: $C_{17}H_{22}O_7$
- Molecular Weight: 338.35 g/mol [1]

- CAS Number:
 - 15-Acetyl-deoxynivalenol: 88337-96-6[1][2][3][6][7][8][9]
 - U-[13C17]-3-Acetyl-Deoxynivalenol: 1217476-81-7[4] (Note: The CAS number for the 15-acetyl-13C17 isotopologue is not readily available, so the CAS for the corresponding 3-acetyl labeled compound is provided for reference).
- Synonyms: 15-ADON, 15-Acetylvomitoxin, Deoxynivalenol 15-Acetate[2][6]

Quantitative Analysis

LC-MS/MS is the preferred method for the sensitive and specific detection of 15-ADON in various matrices.[10] The use of isotopically labeled internal standards like **15-Acetyl-deoxynivalenol-13C17** is crucial for correcting matrix effects and ensuring accurate quantification.[11]

Parameter	Value	Matrix	Analytical Method	Reference
Limit of Detection (LOD)	4 µg/kg	Wheat	LC-MS/MS	[10][12]
Limit of Quantification (LOQ)	8 µg/kg	Wheat	LC-MS/MS	[10][12]
Recovery	84.9% - 90.0%	Wheat	LC-MS/MS	[13]
Repeatability (RSDr)	6.2% - 11.2%	Wheat	LC-MS/MS	[13]
Reproducibility (RSDR)	17.0% - 27.2%	Wheat	LC-MS/MS	[13]

Experimental Protocols

Determination of 15-Acetyl-deoxynivalenol in Cereals by LC-MS/MS

This protocol is based on methodologies developed for the analysis of DON and its derivatives in cereal matrices.^{[10][11]}

1. Sample Preparation and Extraction:

- Homogenize a representative sample of the cereal grain.
- Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v).
- Add the ¹³C-labeled internal standard (**15-Acetyl-deoxynivalenol-13C17**) at a known concentration.
- Shake vigorously for 60 minutes using a mechanical shaker.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Transfer an aliquot of the supernatant to a clean tube.

2. Sample Clean-up (if necessary):

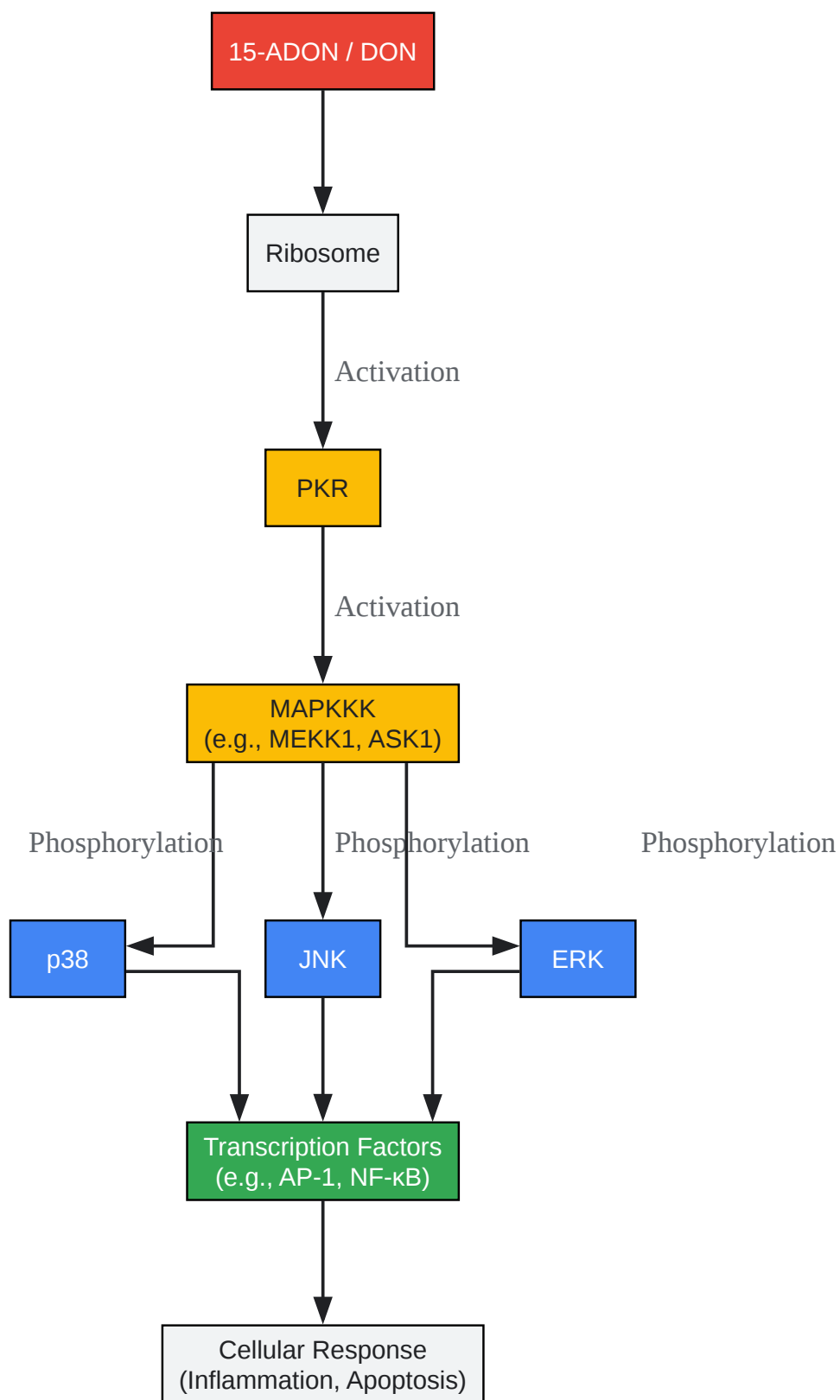
- For complex matrices, a clean-up step using a multifunctional column (e.g., MycoSep) may be employed to remove interfering substances.
- Pass the extract through the clean-up column according to the manufacturer's instructions.
- Collect the purified extract.

3. LC-MS/MS Analysis:

- Evaporate the purified extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase, for example, a mixture of water and methanol with additives like ammonium acetate.
- Inject the reconstituted sample into the LC-MS/MS system.
- Chromatographic Separation:
 - Use a C18 reversed-phase column for separation.
 - Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
 - Use Selected Reaction Monitoring (SRM) for the detection and quantification of the analyte and the internal standard. Monitor at least two transitions for each compound to ensure specificity.

Biological Activity and Signaling Pathways

Deoxynivalenol and its acetylated derivatives are known to be potent inhibitors of protein synthesis in eukaryotic cells by binding to the ribosome.[14][15] This interaction triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs).[15] The MAPK signaling cascade is a crucial pathway involved in cellular processes like inflammation, apoptosis, and cell differentiation.[15] Other signaling pathways implicated in the toxic effects of DON include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the FOXO3a-signaling pathway, and the Nuclear Factor- κ B (NF- κ B) signaling pathway.[14][16][17]



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